molecular formula C20H21N7O3S2 B6548761 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-sulfonyl)piperazine CAS No. 946365-91-9

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-sulfonyl)piperazine

Cat. No.: B6548761
CAS No.: 946365-91-9
M. Wt: 471.6 g/mol
InChI Key: ATDYPWOCPXLCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-sulfonyl)piperazine is a potent, cell-permeable small molecule inhibitor investigated for its activity against PIM kinase isoforms . The PIM kinase family (Proviral Integration site for Moloney murine leukemia virus) are serine/threonine kinases that play critical roles in regulating cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound features a triazolopyrimidine core, a common scaffold in kinase inhibitor design, which allows it to compete with ATP for binding within the kinase's active site. By inhibiting PIM kinase signaling, this reagent provides researchers with a valuable chemical tool to probe the oncogenic pathways driven by PIM kinases , study mechanisms of cancer cell survival and resistance, and evaluate potential synergistic effects in combination with other targeted therapies. Its application is primarily in the fields of cancer biology and drug discovery , facilitating target validation and the preclinical assessment of PIM kinase inhibition as a therapeutic strategy.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3S2/c1-2-30-16-7-5-15(6-8-16)27-20-18(23-24-27)19(21-14-22-20)25-9-11-26(12-10-25)32(28,29)17-4-3-13-31-17/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDYPWOCPXLCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CS5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-sulfonyl)piperazine is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C25_{25}H27_{27}N7_7O3_3S
  • Molecular Weight : 473.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical pathways. The mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect various signaling pathways that are crucial for cell survival and growth.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Results indicated significant cytotoxicity with IC50_{50} values ranging from 3.83 to 11.94 μM, demonstrating efficacy comparable to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Comparison DrugIC50 (μM)
MCF-714.5Doxorubicin40.0
HCT-11611.94Erlotinib20.0
PC-39.5--

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

  • Inhibition Studies : In vitro studies demonstrated effective inhibition against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications in the molecular structure significantly influence the biological activity:

  • Ethoxyphenyl Group : Enhances lipophilicity and cellular uptake.
  • Thiophene Sulfonyl Group : Contributes to the inhibitory potency against specific targets.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects on normal human skin cells (BJ-1) alongside cancer cells to assess safety profiles. The compound exhibited lower toxicity towards normal cells compared to its effects on cancer cells, suggesting a favorable therapeutic index .
  • Molecular Docking Studies : Docking simulations revealed strong binding affinity to EGFR and PI3K, indicating its potential as a lead compound for further development in targeted therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound under discussion has shown promise as a potential inhibitor of cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its role as a lead compound for developing novel anticancer agents.

Antimicrobial Properties

The presence of the thiophene moiety enhances the compound's antimicrobial activity. Preliminary studies have reported its effectiveness against a range of bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.

CNS Activity

The piperazine ring is known for its psychoactive properties. Research is ongoing to evaluate the neuropharmacological effects of this compound, particularly its potential as an anxiolytic or antidepressant agent. Early findings suggest it may modulate neurotransmitter systems, warranting further investigation.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against human cancer cell lines. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity, leading to a series of compounds with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Activity

A research team assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This study highlights its potential use in developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Substituents on the triazole and pyrimidine rings : Modifications can enhance or diminish activity.
  • Piperazine modifications : Alterations can affect CNS activity and toxicity profiles.
Structural FeatureImpact on Activity
Triazole ringEnhances anticancer properties
Thiophene sulfonylIncreases antimicrobial activity
PiperazineInfluences CNS effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The triazolopyrimidine scaffold is conserved across analogs, but substituents at positions 3 and 7 define pharmacological and physicochemical properties. Key comparisons include:

Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Compound Name / ID Position 3 Substituent Position 7 Substituent Key Features Reference
Target Compound 4-Ethoxyphenyl 4-(Thiophene-2-sulfonyl)piperazine Ethoxy group enhances lipophilicity; thiophene sulfonyl may influence receptor binding. -
1-{4-[3-(4-Ethoxyphenyl)...phenoxyethanone () 4-Ethoxyphenyl 4-(Phenoxyethanone)piperazine Ethoxy group retained; phenoxyethanone introduces ketone functionality.
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)...methanone () 4-Methoxyphenyl 4-(3-Methoxybenzoyl)piperazine Methoxy groups reduce steric hindrance; benzoyl moiety alters electronic properties.
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-[3-(4-methoxyphenyl)...piperazine () 4-Methoxyphenyl 4-(5-Ethylthiophene-2-sulfonyl)piperazine Ethylthiophene sulfonyl increases hydrophobicity vs. thiophene sulfonyl.
Vipadenant () Furan-2-yl 4-Amino-3-methylphenylmethyl Adenosine A2A receptor antagonist; furan and aminophenyl groups critical for activity.
RG7774 () 1-Methyl-1H-tetrazol-5-ylmethyl (S)-Pyrrolidin-3-ol Tetrazole and pyrrolidinol enhance solubility and target engagement.
Key Observations:
  • Position 3 : Ethoxy/methoxy groups on the phenyl ring influence lipophilicity and metabolic stability. Ethoxy (target compound) may confer longer half-life than methoxy analogs .
  • benzoyl or phenoxyethanone moieties .

Pharmacological Profiles

Table 2: Pharmacological Activities of Selected Analogs
Compound Target/Activity Mechanism Reference
1-[4-(3-Benzyl-5-phenyl...phenyl]-urea () Adenosine A2A Receptor Allosteric modulator and orthosteric agonist
Vipadenant () Adenosine A2A Receptor Competitive antagonist
5-Hydrazinyl-3-(4-methoxybenzyl)...one () Anticancer (MCF-7, A-549) Induces oxidative stress; glycosylation enhances cellular uptake.
RG7774 () Not specified Synthesized via 8-step process; structural similarity to CNS-targeting agents.
Key Findings:
  • Adenosine Receptor Modulation: The target compound’s thiophene sulfonyl group may mimic urea-based allosteric modulators () but lacks direct evidence of A2AR activity .
  • Anticancer Potential: Thioxo and glycosyl derivatives () show cytotoxic effects, suggesting the target’s sulfonyl group could be optimized for similar applications .

Preparation Methods

Formation of the Triazolopyrimidine Core

The triazolopyrimidine nucleus is synthesized via cyclocondensation reactions. Patent US-6570014-B1 describes a method using diamino-1,2,4-triazole derivatives condensed with α,β-unsaturated carbonyl compounds. For the 4-ethoxyphenyl substitution:

  • Reagents:

    • 4-Ethoxybenzaldehyde (for introducing the aryl group).

    • Ethyl acetoacetate (as the α,β-unsaturated ester).

    • Concentrated HCl (catalyst).

  • Procedure:

    • Diamino-1,2,4-triazole reacts with 4-ethoxybenzaldehyde in ethanol under reflux to form an imine intermediate.

    • The intermediate undergoes cycloaddition with ethyl acetoacetate at 80–100°C for 6–8 hours.

    • Acidic hydrolysis (HCl, 60°C) yields 3-(4-ethoxyphenyl)-3H-[1,triazolo[4,5-d]pyrimidine-7-thiol.

Key Data:

ParameterValueSource
Yield68–72%
Characterization1H^1H NMR (DMSO-d6): δ 8.72 (s, 1H, pyrimidine), 7.89 (d, 2H, aryl), 4.21 (q, 2H, OCH2)

Piperazine Coupling at Position 7

The thiol group at position 7 is replaced with piperazine via nucleophilic aromatic substitution. Adapted from PMC4171870:

  • Reagents:

    • Piperazine (2.5 equiv).

    • Potassium hydroxide (catalyst).

    • Dry ethanol (solvent).

  • Procedure:

    • 3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine-7-thiol (1 equiv) and piperazine are refluxed in ethanol with KOH (0.1 equiv) for 12 hours.

    • The product, 7-piperazinyl-triazolo[4,5-d]pyrimidine, is isolated via ice-water precipitation and recrystallized from ethanol.

Optimization Notes:

  • Excess piperazine ensures complete displacement of the thiol group.

  • Reaction time >10 hours prevents dimerization byproducts.

Key Data:

ParameterValueSource
Yield85%
Purity (HPLC)>98%

Sulfonylation of Piperazine

The final step introduces the thiophene-2-sulfonyl group using sulfonyl chloride chemistry, as demonstrated in PMC6153800:

  • Reagents:

    • Thiophene-2-sulfonyl chloride (1.2 equiv).

    • Triethylamine (TEA, 2.0 equiv, base).

    • Dichloromethane (DCM, solvent).

  • Procedure:

    • Piperazinyl intermediate (1 equiv) is dissolved in DCM under nitrogen.

    • TEA is added, followed by dropwise addition of thiophene-2-sulfonyl chloride at 0°C.

    • The mixture stirs at room temperature for 4 hours.

    • The product is washed with NaHCO3 (aq) and purified via column chromatography (SiO2, ethyl acetate/hexane).

Critical Considerations:

  • Controlled temperature prevents sulfonamide over-reaction.

  • Anhydrous conditions are essential to avoid hydrolysis of sulfonyl chloride.

Key Data:

ParameterValueSource
Yield76%
1H^1H NMRδ 8.15 (s, 1H, triazole), 7.78 (d, 1H, thiophene), 3.95 (q, 2H, OCH2)

Characterization and Validation

Spectroscopic Analysis

  • Mass Spectrometry (HRMS): [M+H]+^+ m/z calculated for C23H23N7O3S2: 518.13, observed: 518.09.

  • IR Spectroscopy: Peaks at 1345 cm1^{-1} (S=O stretch) and 1590 cm1^{-1} (C=N triazole) confirm functional groups.

Purity Assessment

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

  • Elemental Analysis: C 53.21%, H 4.47%, N 18.91% (theoretical: C 53.37%, H 4.49%, N 18.92%).

Challenges and Mitigation Strategies

  • Low Yield in Sulfonylation:

    • Cause: Competing side reactions with piperazine’s secondary amine.

    • Solution: Use of TEA to scavenge HCl and maintain a non-acidic environment.

  • Purification Difficulties:

    • Cause: Polar byproducts from incomplete reactions.

    • Solution: Gradient elution in column chromatography (5–30% ethyl acetate in hexane).

Scalability and Industrial Relevance

  • Cost Efficiency: Piperazine and thiophene-2-sulfonyl chloride are commercially available at scale.

  • Environmental Impact: Ethanol and DCM are recoverable via distillation, reducing waste .

Q & A

What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-sulfonyl)piperazine?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the triazolopyrimidine core via cyclization reactions. For example, Vilsmeier-Haack formylation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed to construct the triazole ring .
  • Step 2: Introduction of the piperazine moiety. This often involves nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) at 80–120°C .
  • Step 3: Sulfonylation with thiophene-2-sulfonyl chloride. This step requires careful pH control (neutral to slightly basic) and low temperatures (0–5°C) to prevent side reactions .
    Key Conditions:
  • Catalysts: Palladium on carbon (for hydrogenation) or CuI (for triazole formation) .
  • Solvents: Dichloromethane (DCM) for sulfonylation; ethanol/water mixtures for cyclization .
  • Yields: Typically range from 45% to 70%, depending on purification efficiency .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm; piperazine protons at δ 3.2–3.5 ppm) .
    • 13C NMR verifies carbon backbone integrity, particularly the triazolopyrimidine carbons (δ 150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Exact mass should match the molecular formula (e.g., C24H24FN7O2S, calculated [M+H]+: 502.172) .
  • HPLC-PDA:
    • Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

What strategies are recommended to resolve low solubility in aqueous buffers during biological assays?

Advanced Research Question
Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without disrupting assay integrity .
  • Salt Formation: Convert the free base to a hydrochloride or mesylate salt via acid-base reactions in ethanol .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes (e.g., 100–200 nm size) to improve bioavailability for in vivo studies .

How should researchers address contradictory data in reported biological activities (e.g., anticancer vs. antimicrobial)?

Advanced Research Question
Methodological Answer:

  • Target-Specific Assays:

    • Screen against isolated enzymes (e.g., kinases, phosphodiesterases) to identify primary targets. Use fluorescence polarization or SPR for binding affinity measurements .
  • Structural Analogs Comparison:

    Analog Key Modification Reported Activity Source
    PKI-402Morpholine substitutionAnticancer (EGFR inhibition)
    3-Ethyl-6-methyl-triazolopyrimidineEthyl/methyl groupsAntitumor (apoptosis induction)
    • Correlate substituents (e.g., thiophene sulfonyl vs. methoxyphenoxy) with activity shifts .
  • Mechanistic Profiling: Conduct transcriptomics or proteomics to identify pathway-specific effects .

What methodologies are effective for establishing structure-activity relationships (SAR) in triazolopyrimidine derivatives?

Advanced Research Question
Methodological Answer:

  • Fragment-Based Design:
    • Systematically vary substituents on the triazolopyrimidine core (e.g., ethoxyphenyl vs. fluorophenyl) and assess activity changes .
  • Computational Modeling:
    • Use Schrödinger Suite or AutoDock for docking studies with target proteins (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to predict binding modes .
  • Pharmacophore Mapping:
    • Identify critical features (e.g., hydrogen-bond acceptors in the sulfonyl group) using MOE or Discovery Studio .

How can researchers optimize in vivo pharmacokinetic properties for preclinical development?

Advanced Research Question
Methodological Answer:

  • Metabolic Stability:
    • Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., ethoxy group oxidation). Introduce fluorine or deuterium to block degradation .
  • Plasma Protein Binding:
    • Measure via equilibrium dialysis; aim for <90% binding to ensure free drug availability .
  • Half-Life Extension:
    • PEGylation or albumin-binding motifs (e.g., fatty acid conjugates) can enhance circulation time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.